2-Amino-8-hydroxyquinoline-3-carboxylic acid
CAS No.: 90771-37-2
Cat. No.: VC15969402
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90771-37-2 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 2-amino-8-hydroxyquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O3/c11-9-6(10(14)15)4-5-2-1-3-7(13)8(5)12-9/h1-4,13H,(H2,11,12)(H,14,15) |
| Standard InChI Key | GPCNZJDSRRFWGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(N=C2C(=C1)O)N)C(=O)O |
Introduction
Chemical Identity and Structural Features
2-Amino-8-hydroxyquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is , with a molecular weight of 189.167 g/mol . The exact mass, calculated as 189.043 g/mol, and a LogP value of 1.64 suggest moderate hydrophobicity, balanced by polar functional groups that enhance solubility in aqueous environments .
The compound’s structure (Fig. 1) features:
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An amino group (-NH) at position 2, which participates in hydrogen bonding and nucleophilic reactions.
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A hydroxyl group (-OH) at position 8, contributing to acidity (pKa ~9–10) and metal-chelating properties.
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A carboxylic acid group (-COOH) at position 3, enabling salt formation and esterification.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 911109-16-5 |
| Molecular Formula | |
| Molecular Weight | 189.167 g/mol |
| Exact Mass | 189.043 g/mol |
| LogP | 1.64 |
| Topological Polar Surface Area | 70.42 Ų |
The structural arrangement of these groups facilitates diverse reactivity, making the compound a valuable intermediate in organic synthesis .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-amino-8-hydroxyquinoline-3-carboxylic acid is detailed in patent WO2006/103120 A2, which describes a multi-step procedure starting from 8-hydroxyquinoline precursors . Key steps include:
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Nitration and Reduction: Introduction of the amino group via nitration at position 2, followed by catalytic hydrogenation.
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Carboxylation: Direct carboxylation at position 3 using Kolbe-Schmitt conditions or metal-catalyzed carbonylation.
Alternative routes involve chemoselective acylation of 2-amino-8-quinolinol, where the carboxylic acid group is introduced via coupling reactions with activated carbonyl donors . For instance, Park et al. demonstrated that treating 2-amino-8-quinolinol with acyl imidazolides or esters under basic conditions selectively yields C3-carboxylic acid derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the structure:
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H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons, while the carboxylic acid proton appears as a broad singlet near δ 12 ppm .
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C NMR: The carbonyl carbon of the carboxylic acid group resonates at δ 170–175 ppm .
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IR: Stretching vibrations at 3300 cm (O-H), 1680 cm (C=O), and 1600 cm (C=N) confirm functional groups .
X-ray crystallography of related derivatives (e.g., C8-ester analogs) reveals planar quinoline rings with intramolecular hydrogen bonds between the amino and carboxylic acid groups, stabilizing the structure .
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits limited solubility in water (0.2 g/L) due to its aromatic backbone but forms soluble salts with amines or inorganic bases . For example, sodium salts achieve solubilities exceeding 2 g/L, making them preferable for pharmaceutical formulations . The LogP value of 1.64 indicates moderate lipid permeability, suitable for crossing biological membranes .
Table 2: Solubility Profile
| Solvent | Solubility (g/L) |
|---|---|
| Water | 0.2 |
| Ethanol | 1.5 |
| Dimethyl Sulfoxide | 10.2 |
| 0.1 M NaOH | 2.8 |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 300°C. Differential Scanning Calorimetry (DSC) reveals a melting point of 245°C (with decomposition), consistent with polar functional groups enhancing intermolecular forces .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| S. aureus 4498 | 8 |
| E. coli 3541 | 8 |
| P. aeruginosa 500 | 16 |
Mechanism of Action
The compound’s mechanism may involve:
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Metal Chelation: The 8-hydroxy group binds essential metal ions (e.g., Fe, Cu), disrupting microbial metalloenzymes .
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Intercalation: The planar quinoline ring intercalates into DNA, inhibiting replication .
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Synergy with Antibiotics: Carboxylic acid derivatives enhance membrane permeability, potentiating β-lactams and fluoroquinolones .
Industrial and Patent Landscape
Patent WO2006/103120 A2, assigned to INSA ROUEN and GOUS INC., claims methods for synthesizing 2-amino-8-hydroxyquinoline-3-carboxylic acid and its use in antimicrobial agents . Recent applications focus on:
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Drug Delivery Systems: Conjugation with polymers for sustained release.
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Agricultural Chemicals: Formulations targeting plant pathogens.
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